Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate involves complex chemical reactions. The azetidin-3-yl spin system protons, including their connectivity information, were elucidated via an in-depth analysis of 1 H– 1 H TOCSY, 1 H– 1 H COSY, and 1 H– 1 H NOESY spectral data .Molecular Structure Analysis
The molecular formula of Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate is C20H28N2O4 . The InChI code for the compound is 1S/C20H28N2O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate include a molecular weight of 360.44700, a PSA of 59.08000, and a LogP of 3.38780 .Scientific Research Applications
Potential Research Applications
1. Neuroprotective Agents
Compounds with similar structures have been studied for their neuroprotective properties. For instance, T-817MA, a related compound, has shown potential in preventing neurotoxicity induced by certain neurotoxins in mice, suggesting a possible application in neurodegenerative disease research (Kawasaki et al., 2008).
2. Analgesic Properties
Research on compounds with azetidine and pyrrolidine structures has revealed potent analgesic properties, acting through neuronal nicotinic acetylcholine receptors. Such studies suggest potential applications in pain management and the development of non-opiate analgesics (Holladay et al., 1998).
3. Anticonvulsant Activity
Several studies have focused on the synthesis and evaluation of pyrrolidine derivatives for anticonvulsant activity, indicating a research interest in epilepsy and seizure disorders. These compounds have shown efficacy in various animal models of seizures, suggesting a pathway for developing new antiepileptic drugs (Obniska et al., 2017).
4. Receptor Modulation
Research into compounds with pyrrolidine and azetidine moieties has also explored their potential in modulating various receptors, such as serotonin and dopamine receptors. This area of study is relevant for understanding and treating psychiatric and neurological disorders (Martelle et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
It’s known that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
It’s known that protacs typically work by recruiting an e3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein via the proteasome .
Pharmacokinetics
The optimization of drug-like properties is often a consideration in the design of protacs .
Result of Action
The intended result of protacs is the degradation of target proteins, which can have various downstream effects depending on the specific target .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of any compound .
properties
IUPAC Name |
benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-12-17(13-22)16-9-10-21(11-16)18(23)25-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIUEVCSPZDMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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